molecular formula C7H8N2 B1166250 Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[m CAS No. 100402-51-5

Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[m

Cat. No.: B1166250
CAS No.: 100402-51-5
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Description

Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4’-dithiobis[morpholine] is a complex organosulfur compound. This compound is notable for its unique bicyclic structure, which includes a gold salt and reaction products with 4,4’-dithiobis[morpholine]. The compound’s structure and reactivity make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4’-dithiobis[morpholine] typically involves the reaction of Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl- with gold salts in the presence of 4,4’-dithiobis[morpholine]. The reaction conditions often require a controlled environment to ensure the stability of the gold salt and the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of specialized equipment to handle the reactive nature of the gold salts and to ensure the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4’-dithiobis[morpholine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the gold salt can produce elemental gold .

Scientific Research Applications

Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4’-dithiobis[morpholine] has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4’-dithiobis[morpholine] involves its interaction with molecular targets through its thiol and gold components. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The gold salt can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4’-dithiobis[morpholine] is unique due to its combination of a bicyclic structure, thiol group, and gold salt. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .

Properties

CAS No.

100402-51-5

Molecular Formula

C7H8N2

Molecular Weight

0

Origin of Product

United States

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